5-Bromopyrimidine-2-sulfonyl fluoride
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Overview
Description
5-Bromopyrimidine-2-sulfonyl fluoride is a chemical compound with the molecular formula C4H2BrFN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. The presence of bromine and sulfonyl fluoride groups in its structure makes it a versatile compound in various chemical reactions and applications .
Preparation Methods
The synthesis of 5-Bromopyrimidine-2-sulfonyl fluoride typically involves the introduction of bromine and sulfonyl fluoride groups into the pyrimidine ring. One common method involves the bromination of pyrimidine followed by sulfonylation using appropriate reagents. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the process .
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods ensure high purity and yield, making the compound suitable for various applications .
Chemical Reactions Analysis
5-Bromopyrimidine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl fluoride group can undergo oxidation or reduction reactions, leading to the formation of sulfonic acids or sulfonamides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromopyrimidine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromopyrimidine-2-sulfonyl fluoride involves its ability to react with nucleophiles, such as amino acids in proteins, leading to the formation of covalent bonds. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which acts as an electrophile. The compound can inhibit enzyme activity by modifying active site residues, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
5-Bromopyrimidine-2-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives, such as:
4-Chloropyrimidine-2-sulfonyl fluoride: Similar in structure but with a chlorine atom instead of bromine.
5-Fluoropyrimidine-2-sulfonyl fluoride: Contains a fluorine atom, leading to variations in its chemical and biological properties.
Pyrimidine-2-sulfonyl fluoride: Lacks the halogen substituent, resulting in different reactivity patterns and applications.
The uniqueness of this compound lies in its specific reactivity due to the bromine atom, which can influence the compound’s behavior in various chemical and biological contexts .
Properties
IUPAC Name |
5-bromopyrimidine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFN2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJLFMUPNSQZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172554-28-6 |
Source
|
Record name | 5-bromopyrimidine-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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